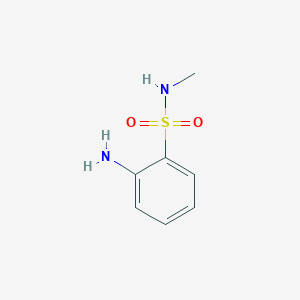

2-amino-N-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEZSHJJNNLTQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360623 |

Source

|

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16288-77-0 |

Source

|

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-amino-N-methylbenzenesulfonamide" fundamental properties

An In-depth Technical Guide on the Core Properties of 2-amino-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of this compound (CAS No: 16288-77-0). It includes detailed information on its chemical and physical characteristics, spectral data, a validated synthesis protocol, and known biological and safety information. The data is presented in a structured format with clear tables and diagrams to facilitate understanding and application in research and development settings.

Chemical and Physical Properties

This compound is an organic compound belonging to the sulfonamide class. Its structure consists of a benzene ring substituted with an amino group and an N-methylsulfonamide group at the ortho positions.

Identifiers and Structure

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 16288-77-0 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |

| SMILES | CNS(=O)(=O)C1=CC=CC=C1N | [1] |

| InChI | InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | [1] |

| InChIKey | SSEZSHJJNNLTQI-UHFFFAOYSA-N | [1][3] |

Physicochemical Data

The following table summarizes the key computed and experimental physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Weight | 186.23 g/mol | [1][2] |

| Exact Mass | 186.04629874 Da | [1][3] |

| Topological Polar Surface Area | 80.6 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Spectral Information

Spectral data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data Highlights | Source |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.45-7.48 (dd, 1H, J=1.6 Hz, 8.0 Hz), 7.24-7.31 (m, 2H), 6.81-6.83 (dd, 1H, J=0.6 Hz, 8.0 Hz), 6.60-6.65 (m, 1H), 5.89 (s 2H), 2.370-2.374 (d, 3H, J=1.6Hz) | [4] |

| ¹³C NMR | Computed chemical shifts are available. | [3] |

| Mass Spectrometry | Available spectral data can be found on NIST and SpectraBase. | [1] |

Synthesis and Experimental Protocols

A common synthetic route to this compound involves a two-step process starting from 2-nitrobenzenesulfonyl chloride.[4] A related method for a similar compound involves the chlorosulfonation of p-nitrotoluene, followed by amidation and reduction.[5]

Detailed Synthesis Protocol

This protocol is adapted from a documented procedure for the synthesis of this compound.[4]

Step 1: Synthesis of N-methyl-2-nitrobenzenesulfonamide

-

React 2-nitrobenzenesulfonyl chloride with methylamine.

-

The specific solvent, temperature, and workup conditions for this step are based on standard sulfonamide formation reactions.

Step 2: Reduction to this compound [4]

-

Dissolve N-methyl-2-nitrobenzenesulfonamide (26 g, 0.12 mol) in methanol (500 mL).

-

Add a 10% palladium on carbon (Pd/C) catalyst (2 g) to the solution.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 3 hours.

-

Monitor the reaction completion using an appropriate method (e.g., TLC).

-

Upon completion, remove the Pd/C catalyst by filtration through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

The reported yield for this step is approximately 98% (22 g).[4]

Biological Activity and Applications

While specific biological activities for this compound are not extensively documented in the provided results, the broader class of sulfonamides is of significant interest in medicinal chemistry.

-

Potential as Diuretics : Amides of 2-aminobenzenesulfonic acid have been investigated as precursors to 1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds proposed to have diuretic properties.[4]

-

Dye Intermediate : The compound is noted for its use as a dye component.[4]

-

Cardiovascular Effects : Other benzenesulfonamide derivatives have been shown to affect the cardiovascular system, with some demonstrating the ability to decrease perfusion pressure and coronary resistance, potentially through the inhibition of calcium channels.[6]

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1]

| GHS Hazard Classification | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Precautionary Statements: Users should handle this compound with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.[7] Avoid breathing dust and wash hands thoroughly after handling.[4][7] For detailed safety information, consult the full Safety Data Sheet (SDS) from a supplier.

References

- 1. 2-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 1132840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | 16288-77-0 [amp.chemicalbook.com]

- 5. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 6. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-amino-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational properties of 2-amino-N-methylbenzenesulfonamide. Given the limited direct experimental data on this specific molecule, this guide leverages data from its isomers, 2-amino-4-methylbenzenesulfonamide and 5-amino-2-methylbenzenesulfonamide, to infer and present key structural characteristics. This approach provides a robust framework for understanding the likely conformational landscape of the title compound.

Molecular Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 16288-77-0[1][2] |

| Molecular Formula | C₇H₁₀N₂O₂S[1][2] |

| Molecular Weight | 186.23 g/mol [1][2] |

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC=C1N[1] |

| InChI Key | SSEZSHJJNNLTQI-UHFFFAOYSA-N[1] |

Conformational Analysis

Crystallographic Data of Isomers

The following tables summarize the crystallographic data for two isomers of this compound. This data, obtained through single-crystal X-ray diffraction, offers a quantitative look at the solid-state conformation of molecules with the same core structure.

Table 1: Crystal Data for 2-amino-4-methylbenzenesulfonamide [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.873 (5) |

| b (Å) | 9.151 (4) |

| c (Å) | 10.408 (5) |

| β (°) | 114.689 (6) |

| Volume (ų) | 854.4 (7) |

| Z | 4 |

| Dihedral Angle (C/S/N plane to aromatic ring) | 69.7 (2)° |

Table 2: Crystal Data for 5-amino-2-methylbenzenesulfonamide [4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 10.679 (2) |

| b (Å) | 22.431 (5) |

| c (Å) | 7.1980 (14) |

| β (°) | 90 |

| Volume (ų) | 1724.2 (6) |

| Z | 8 |

The dihedral angle between the C/S/N plane and the aromatic ring in 2-amino-4-methylbenzenesulfonamide is a key conformational descriptor. This value of 69.7° indicates a significantly twisted conformation in the solid state.[3] It is plausible that this compound adopts a similarly non-planar conformation to minimize steric hindrance and optimize intramolecular interactions.

Experimental Protocols

The determination of molecular structure and conformation relies on a combination of experimental and computational techniques. Below is a detailed, generalized protocol for single-crystal X-ray diffraction, a primary method for elucidating solid-state molecular structures.

Single-Crystal X-ray Diffraction Protocol

-

Crystal Growth: Suitable single crystals of the target compound are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. The choice of solvent is critical and is determined empirically.

-

Data Collection:

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and protect it from radiation damage.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), is used to collect diffraction data.[4]

-

The crystal is rotated, and a series of diffraction images are collected at different orientations.

-

-

Data Reduction:

-

The collected images are processed to integrate the intensities of the diffraction spots.

-

Corrections are applied for factors such as Lorentz and polarization effects, and absorption.

-

The unit cell parameters are determined and refined.

-

-

Structure Solution and Refinement:

-

The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Logical Workflow for Conformational Analysis

The comprehensive analysis of a molecule's conformation involves a synergistic approach combining computational modeling and experimental validation. The following diagram illustrates a typical workflow.

Caption: A logical workflow for determining the conformation of a molecule.

This workflow highlights the iterative process of using computational methods to predict stable conformers and then using experimental data from techniques like X-ray crystallography and NMR spectroscopy to validate and refine these predictions. This integrated approach provides the most accurate and comprehensive understanding of a molecule's conformational preferences.

References

An In-depth Technical Guide to the Synthesis of 2-amino-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-amino-N-methylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthesis route, including step-by-step experimental protocols, quantitative data summaries, and visual representations of the chemical transformations.

Core Synthesis Pathway: A Two-Step Approach

The most direct and widely recognized method for the synthesis of this compound involves a two-step process. This pathway begins with the reaction of 2-nitrobenzenesulfonyl chloride with methylamine to yield N-methyl-2-nitrobenzenesulfonamide. This intermediate is then subjected to a reduction reaction to convert the nitro group to the desired amine, affording the final product.

Step 1: Synthesis of N-methyl-2-nitrobenzenesulfonamide

The initial step involves the nucleophilic substitution of the chloride on 2-nitrobenzenesulfonyl chloride by methylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

A detailed experimental protocol for a closely related synthesis of an N-substituted 2-nitrobenzenesulfonamide provides a strong foundation for this step[1][2]:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve methylamine (1.5 equivalents) and a suitable base such as triethylamine (2.0 equivalents) in a solvent like dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice-water bath. To the stirred solution, add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over a period of 5-10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding 1N hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-methyl-2-nitrobenzenesulfonamide. Further purification can be achieved by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material 1 | 2-Nitrobenzenesulfonyl chloride |

| Starting Material 2 | Methylamine |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Reaction Time | ~6 hours |

| Reaction Temperature | Room Temperature (after initial ice-cooling) |

Step 2: Reduction of N-methyl-2-nitrobenzenesulfonamide

The second and final step is the reduction of the nitro group on N-methyl-2-nitrobenzenesulfonamide to an amino group. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

The following protocol is based on a documented procedure for the reduction of a similar nitrobenzenesulfonamide intermediate:

-

Reaction Setup: To a solution of N-methyl-2-nitrobenzenesulfonamide (1.0 equivalent) in a suitable solvent such as methanol, add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) for approximately 3 hours.

-

Workup: Once the reaction is complete (as monitored by TLC), remove the catalyst by filtration through a pad of Celite. Concentrate the filtrate under reduced pressure to afford this compound. The product's structure can be confirmed by spectroscopic methods such as 1H NMR.

| Parameter | Value |

| Starting Material | N-methyl-2-nitrobenzenesulfonamide |

| Reagent | Hydrogen gas |

| Catalyst | 10% Palladium on Carbon |

| Solvent | Methanol |

| Reaction Time | 3 hours |

| Reaction Temperature | Room Temperature |

| Yield | 98% (as reported for a similar reduction) |

Synthesis Pathway Visualization

The following diagrams illustrate the core synthesis pathway for this compound.

Caption: Core two-step synthesis pathway for this compound.

Experimental Workflow Visualization

The logical flow of the experimental procedures can be visualized as follows:

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Unveiling the Biological Potential of 2-amino-N-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities associated with the core chemical scaffold of 2-amino-N-methylbenzenesulfonamide. While direct and extensive research on this specific molecule is limited, this document synthesizes the significant body of evidence from studies on closely related benzenesulfonamide derivatives. The information presented herein offers a foundational understanding of its potential pharmacological profile, focusing on key areas of demonstrated activity within this chemical class: antimicrobial, anti-inflammatory, and enzyme inhibition.

Core Biological Activities and Mechanisms of Action

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities. The primary mechanisms of action for compounds within this class, and therefore hypothetically for this compound, are rooted in specific enzyme inhibition.

Antimicrobial Activity: Targeting Folate Biosynthesis

A cornerstone of the biological activity of many sulfonamides is their ability to act as antimicrobial agents. This is achieved through the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] Folic acid is essential for the synthesis of nucleotides, and its disruption leads to a bacteriostatic effect.[5] Mammalian cells are not affected as they obtain folic acid from their diet.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][7][8][9] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and edema.

Anti-inflammatory Potential

Derivatives of benzenesulfonamide have demonstrated anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade.[10][11] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.

Quantitative Biological Data

| Compound Class | Assay Type | Target | Organism/Enzyme | Key Parameter | Reported Value (nM) |

| Triazole-benzenesulfonamide derivatives | Carbonic Anhydrase Inhibition | hCA I | Human | Kᵢ | 604.8 - 9938.3 |

| Triazole-benzenesulfonamide derivatives | Carbonic Anhydrase Inhibition | hCA II | Human | Kᵢ | 45.4 - 989.1 |

| Triazole-benzenesulfonamide derivatives | Carbonic Anhydrase Inhibition | hCA IX | Human | Kᵢ | 5.9 - 876.4 |

| Phthalimide-capped benzenesulfonamides | Carbonic Anhydrase Inhibition | hCA I | Human | Kᵢ | 52.8 - 991.7 |

| Phthalimide-capped benzenesulfonamides | Carbonic Anhydrase Inhibition | hCA II | Human | Kᵢ | 10.8 - 52.6 |

Note: The data presented are for benzenesulfonamide derivatives and not for this compound itself. These values should be considered as indicative of the potential activity of the core scaffold.

Experimental Protocols

Detailed experimental protocols for evaluating the key biological activities of benzenesulfonamide derivatives are outlined below. These methodologies can be adapted for the specific investigation of this compound.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method provides a qualitative assessment of antimicrobial activity.

Protocol:

-

Prepare a standardized inoculum of the target microorganism.

-

Evenly spread the microbial suspension onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) to create a lawn.[12]

-

Impregnate sterile paper discs with a known concentration of the test compound (this compound).

-

Place the discs onto the agar surface.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

Measure the diameter of the zone of inhibition around the discs, where bacterial growth is prevented.[12]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is a standard method for determining the inhibitory activity against carbonic anhydrase isoforms.

Protocol:

-

Utilize a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.[6]

-

Use phenol red as a pH indicator at its maximum absorbance of 557 nm.

-

Conduct the assay in a buffered solution (e.g., 20 mM HEPES, pH 7.5) with a constant ionic strength maintained by Na₂SO₄.[6]

-

Initiate the reaction by mixing a CO₂ solution with the enzyme and inhibitor solution.

-

Monitor the initial rates of the CA-catalyzed CO₂ hydration reaction.

-

Determine the inhibition constants (Kᵢ) by analyzing the reaction rates at various inhibitor concentrations.[6]

In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)

This cell-based assay evaluates the ability of a compound to suppress inflammatory responses.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.[10]

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[10]

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits.[10]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Signaling Pathways

Caption: Bacterial Folate Biosynthesis Inhibition by Sulfonamides.

Caption: NF-κB Inflammatory Signaling Pathway.

Experimental Workflows

Caption: Workflow for Agar Diffusion Antimicrobial Assay.

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Conclusion

While direct experimental data on this compound is sparse, the extensive research on the benzenesulfonamide class of compounds provides a strong predictive framework for its biological activities. The core scaffold is associated with significant potential as an antimicrobial agent through the inhibition of dihydropteroate synthase, as a carbonic anhydrase inhibitor, and as an anti-inflammatory agent likely acting on the NF-κB pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust starting point for researchers and drug development professionals to systematically investigate and validate the therapeutic potential of this compound. Further focused studies are warranted to elucidate the specific quantitative activity and detailed mechanisms of action of this compound.

References

- 1. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Absence of Established Mechanism of Action for 2-amino-N-methylbenzenesulfonamide

Initial Assessment: Following a comprehensive review of scientific literature and chemical databases, there is no established and publicly documented biological mechanism of action for the chemical compound 2-amino-N-methylbenzenesulfonamide . The available information primarily characterizes it as a chemical intermediate used in organic synthesis. There is a lack of published research detailing its specific molecular targets, signaling pathway modulations, or its efficacy and potency in biological systems.

This document will therefore provide the available chemical information for this compound and present a hypothetical framework for the requested in-depth technical guide. This framework will serve as a template demonstrating how experimental data and signaling pathways would be presented if such information were available, adhering to the specified formatting and visualization requirements.

Chemical Identity and Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| CAS Number | 1784-83-4 |

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC=C1N |

| Physical Description | Solid (Predicted) |

Hypothetical Framework for a Technical Guide on a Mechanism of Action

This section outlines the structure and content that would be included in a technical guide for a compound with a known mechanism of action, using a hypothetical example to illustrate the data presentation and visualization requirements.

Hypothetical Mechanism of Action

Let us hypothesize that this compound acts as an inhibitor of a hypothetical enzyme, "Kinase X," which is a key component in a pro-inflammatory signaling pathway.

Quantitative Data Summary (Hypothetical)

The following tables represent how quantitative data from various assays would be summarized.

Table 1: In Vitro Kinase Inhibition Assay

| Compound | Target | Assay Type | IC₅₀ (nM) |

| This compound | Kinase X | FRET-based | 150 |

| Control Compound A | Kinase X | FRET-based | 15 |

| Control Compound B | Kinase X | FRET-based | >10,000 |

Table 2: Cellular Potency in a Pro-inflammatory Cytokine Release Assay

| Compound | Cell Line | Stimulant | Cytokine Measured | EC₅₀ (nM) |

| This compound | THP-1 | LPS | TNF-α | 500 |

| Control Compound A | THP-1 | LPS | TNF-α | 45 |

| Control Compound B | THP-1 | LPS | TNF-α | >20,000 |

Experimental Protocols (Hypothetical)

Below are examples of how detailed experimental methodologies would be presented.

Protocol 1: In Vitro Kinase X Inhibition Assay (FRET-based)

-

Reagents: Recombinant Human Kinase X (10 nM), FRET-peptide substrate (200 nM), ATP (10 µM), Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Procedure:

-

A 2 µL aliquot of this compound (in a 10-point, 3-fold serial dilution in DMSO) is added to a 384-well plate.

-

A 10 µL volume of Kinase X in assay buffer is added to each well and incubated for 15 minutes at room temperature.

-

A 10 µL volume of the FRET-peptide substrate and ATP in assay buffer is added to initiate the reaction.

-

The plate is incubated for 60 minutes at 25°C.

-

FRET signal is measured on a suitable plate reader (Excitation: 400 nm, Emission: 520 nm and 485 nm).

-

-

Data Analysis: The ratio of acceptor to donor emission is calculated. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Protocol 2: TNF-α Release Assay in THP-1 Cells

-

Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Procedure:

-

THP-1 cells are seeded at a density of 1 x 10⁵ cells/well in a 96-well plate and differentiated into macrophages with PMA (100 ng/mL) for 48 hours.

-

Differentiated cells are pre-treated with various concentrations of this compound for 1 hour.

-

Cells are then stimulated with LPS (1 µg/mL) for 6 hours.

-

The supernatant is collected, and the concentration of TNF-α is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: EC₅₀ values are calculated by plotting the percentage inhibition of TNF-α release against the compound concentration and fitting the data to a non-linear regression curve.

Visualization of Signaling Pathways and Workflows (Hypothetical)

The following diagrams, created using the DOT language, illustrate how signaling pathways and experimental workflows would be visualized.

Caption: Hypothetical signaling pathway of Kinase X inhibition.

Caption: Experimental workflow for the cellular TNF-α release assay.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-amino-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-amino-N-methylbenzenesulfonamide, an important intermediate in the preparation of various compounds, including 1,2,4-benzothiadiazine 1,1-dioxides, which have applications as diuretics, and as a component in dye synthesis.[1]

Overview of Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of 2-nitrobenzenesulfonyl chloride with methylamine to yield N-methyl-2-nitrobenzenesulfonamide. The subsequent step is the reduction of the nitro group to an amine, affording the final product, this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from N-methyl-2-nitrobenzenesulfonamide.

| Parameter | Value | Reference |

| Starting Material | N-methyl-2-nitrobenzenesulfonamide | [1] |

| Amount of Starting Material | 26 g (0.12 mol) | [1] |

| Solvent | Methanol | [1] |

| Solvent Volume | 500 mL | [1] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [1] |

| Amount of Catalyst | 2 g | [1] |

| Reaction Atmosphere | Hydrogen | [1] |

| Reaction Time | 3 hours | [1] |

| Product | This compound | [1] |

| Product Yield (Mass) | 22 g | [1] |

| Product Yield (Percentage) | 98% | [1] |

Experimental Protocol

This protocol details the reduction of N-methyl-2-nitrobenzenesulfonamide to synthesize this compound.

Materials:

-

N-methyl-2-nitrobenzenesulfonamide (26 g, 0.12 mol)

-

Methanol (500 mL)

-

10% Palladium on Carbon (Pd/C) catalyst (2 g)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 26 g (0.12 mol) of N-methyl-2-nitrobenzenesulfonamide in 500 mL of methanol.[1]

-

Catalyst Addition: To this solution, carefully add 2 g of 10% palladium on carbon catalyst.[1]

-

Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere for 3 hours.[1] Monitor the reaction progress by appropriate analytical methods (e.g., TLC or LC-MS).

-

Work-up: Upon completion of the reaction, remove the catalyst by filtration.[1]

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the target product, this compound.[1]

-

Characterization: The resulting product is 22 g of this compound, corresponding to a 98% yield.[1] The structure can be confirmed by 1H NMR spectroscopy. The reported 1H NMR data in CDCl3 (400 MHz) is: δ 7.45-7.48 (dd, 1H, J=1.6 Hz, 8.0 Hz), 7.24-7.31 (m, 2H), 6.81-6.83 (dd, 1H, J=0.6 Hz, 8.0 Hz), 6.60-6.65 (m, 1H), 5.89 (s, 2H), 2.370-2.374 (d, 3H, J=1.6Hz).[1]

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Two-step synthesis of this compound.

References

Application Notes and Protocols for the Crystallization of 2-amino-N-methylbenzenesulfonamide for X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to obtaining single crystals of 2-amino-N-methylbenzenesulfonamide suitable for X-ray crystallography. The protocols are based on established methods for the crystallization of small organic molecules and sulfonamide derivatives.

Introduction

Crystallization is a critical step in the structural elucidation of small molecules by single-crystal X-ray diffraction (SCXRD). The quality of the crystal directly impacts the resolution and accuracy of the resulting three-dimensional structure. For sulfonamides, a class of compounds with significant pharmaceutical relevance, understanding their solid-state structure is crucial for drug design and development.[1][2] The protocols outlined below provide a systematic approach to crystallizing this compound.

Data Presentation: Crystallographic Data for Related Sulfonamide Compounds

| Parameter | 2-amino-4-methylbenzenesulfonamide[3] | 5-amino-2-methylbenzenesulfonamide[4][5] | N-allyl-N-benzyl-4-methylbenzenesulfonamide[6] |

| Formula | C₇H₁₀N₂O₂S | C₇H₁₀N₂O₂S | C₁₇H₁₉NO₂S |

| Molecular Weight | 186.23 | 186.23 | 301.40 |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | P2₁/c | Iba2 | Pna2₁ |

| a (Å) | 9.873 (5) | 10.679 (2) | 18.6919 (18) |

| b (Å) | 9.151 (4) | 22.431 (5) | 10.5612 (10) |

| c (Å) | 10.408 (5) | 7.1980 (14) | 8.1065 (8) |

| β (˚) | 114.689 (6) | 90 | 90 |

| Volume (ų) | 854.4 (7) | 1724.2 (6) | 1600.3 (3) |

| Z | 4 | 8 | 4 |

| Temperature (K) | 273 | 294 | 173.15 |

| Radiation | Mo Kα | Mo Kα | Mo Kα |

Experimental Protocols

A crucial starting point for crystallization is ensuring the high purity of the compound, with a recommended purity of at least 80-90%.[7] The selection of an appropriate solvent is the most critical factor for successful crystallization.[8] An ideal solvent will dissolve the compound when hot but sparingly at room temperature.[7][8]

Protocol 1: Solvent Screening

-

Place approximately 5-10 mg of this compound into several small test tubes.

-

To each tube, add 0.5 mL of a different solvent. A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Observe the solubility at room temperature.

-

If the compound does not dissolve, gently warm the test tube in a water bath to observe if it dissolves at a higher temperature.

-

The ideal solvent will fully dissolve the compound when hot and show signs of precipitation or crystal formation upon cooling.

-

If no single solvent is ideal, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble but miscible with the good solvent) dropwise until the solution becomes cloudy.[7]

Protocol 2: Slow Evaporation Crystallization [7][9]

-

Dissolve the this compound in a suitable solvent (identified from Protocol 1) to form a nearly saturated solution.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.[7]

-

Place the vial in a vibration-free location and allow the solvent to evaporate over several hours to days.[7]

Protocol 3: Vapor Diffusion Crystallization [9]

This method is particularly effective when only small quantities of the material are available.[9]

-

Dissolve the this compound in a small amount of a "good" solvent in a small, open vial.

-

Place this small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a "poor" solvent in which the compound is insoluble.

-

Seal the larger container. The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Protocol 4: Slow Cooling Crystallization

-

Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

-

Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature. To further control the cooling rate, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

-

Once at room temperature, the solution can be transferred to a refrigerator or freezer to maximize crystal yield.

Troubleshooting Common Crystallization Issues

-

Oiling Out : This occurs when the compound's melting point is lower than the solution temperature or when cooling is too rapid.[7] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool at a slower rate.[7]

-

Poor Crystal Quality : Small, needle-like, or aggregated crystals can result from a high nucleation rate or the presence of impurities.[7] To improve quality, decrease the level of supersaturation by using more solvent or cooling more slowly.[7]

-

Low Yield : This may be due to using too much solvent.[7] If the mother liquor is still available, it can be concentrated to recover more of the compound.[7]

Visualization of the Crystallization Workflow

Caption: General workflow for crystallization of this compound.

References

- 1. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

- 2. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-amino-N-methylbenzenesulfonamide as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-methylbenzenesulfonamide is a small molecule belonging to the sulfonamide class of compounds. While specific applications as a chemical probe are not extensively documented, its structural similarity to known inhibitors of carbonic anhydrases (CAs) suggests its potential as a valuable research tool for studying this enzyme family.[1][2][3] Sulfonamides are a well-established class of compounds with a wide range of biological activities, and many have been developed as drugs and chemical probes.[4][5] This document provides detailed application notes and protocols for the potential use of this compound as a chemical probe, focusing on its likely activity as a carbonic anhydrase inhibitor.

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.[6] Therefore, inhibitors of these enzymes are of significant interest in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂S | [7] |

| Molecular Weight | 186.23 g/mol | [7][8] |

| CAS Number | 16288-77-0 | [7][8] |

| Appearance | Solid | |

| Melting Point | 155-157 °C | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Proposed Mechanism of Action as a Chemical Probe

Based on the extensive literature on aminobenzenesulfonamide derivatives, the primary mechanism of action for this compound as a chemical probe is the inhibition of carbonic anhydrases.[1][2][3] The sulfonamide moiety is known to coordinate to the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of their catalytic activity. The amino group can be a key feature for directing the molecule to the active site and can be modified to alter selectivity for different CA isoforms.

Caption: Proposed binding of this compound to the active site of carbonic anhydrase.

Application Notes

Investigating Carbonic Anhydrase Activity

This compound can be used as a reference inhibitor or a screening compound to identify and characterize novel carbonic anhydrase inhibitors. Its relatively simple structure makes it a good starting point for structure-activity relationship (SAR) studies.

Probing Isoform Selectivity

There are several isoforms of carbonic anhydrase, and developing isoform-selective inhibitors is a key goal in drug discovery.[1][2] By testing this compound against a panel of CA isoforms, researchers can determine its selectivity profile and use it as a scaffold for developing more selective probes.

Cellular Target Engagement Studies

If labeled with a suitable tag (e.g., a fluorophore or a biotin), derivatives of this compound could be used to visualize the localization of carbonic anhydrases in cells or to perform pull-down experiments to identify binding partners.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for measuring CA inhibition.[6][9][10]

Materials:

-

This compound

-

Purified human carbonic anhydrase (e.g., CA I, II, IX, or XII)

-

p-Nitrophenyl acetate (pNPA) as substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

DMSO for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the stock solution in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Prepare a working solution of the carbonic anhydrase enzyme in Assay Buffer. The final concentration will depend on the specific activity of the enzyme isoform being tested.

-

Prepare a fresh solution of pNPA substrate in a minimal amount of DMSO and dilute with Assay Buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

Diluted this compound solution (or DMSO for control)

-

Carbonic anhydrase enzyme solution

-

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pNPA substrate solution to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes at room temperature.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the probe using the following formula: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Table 2: Example Data for Carbonic Anhydrase Inhibition

| Compound | CA Isoform | IC₅₀ (nM) |

| This compound | CA I | Hypothetical Value |

| This compound | CA II | Hypothetical Value |

| This compound | CA IX | Hypothetical Value |

| Acetazolamide (Control) | CA II | ~12 nM |

Note: The IC₅₀ values for this compound are hypothetical and need to be determined experimentally.

Caption: A generalized workflow for the in vitro carbonic anhydrase inhibition assay.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

While direct evidence for the use of this compound as a chemical probe is currently limited, its structural features strongly suggest its potential as an inhibitor of carbonic anhydrases. The protocols and application notes provided herein offer a solid foundation for researchers to explore its utility in studying this important class of enzymes. Further derivatization of this scaffold could lead to the development of more potent and selective chemical probes for various research and drug discovery applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO1993005014A1 - Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 1132840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. assaygenie.com [assaygenie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Sulfonamides in Enzyme Inhibition Assays

Note: Direct experimental data on "2-amino-N-methylbenzenesulfonamide" in enzyme inhibition assays is limited in publicly available literature. Therefore, this document provides a detailed overview and protocols using Acetazolamide , a well-characterized sulfonamide and a potent inhibitor of carbonic anhydrases, as a representative example. The principles and methods described are broadly applicable to the study of other sulfonamide-based enzyme inhibitors.

Introduction to Sulfonamides as Enzyme Inhibitors

Sulfonamides are a class of synthetic compounds characterized by a sulfonyl group connected to an amine. This functional group is the basis for a wide range of drugs with diverse therapeutic applications.[1] In enzyme inhibition, the sulfonamide moiety often plays a crucial role in binding to the active site of target enzymes.[2]

One of the most well-studied targets of sulfonamide inhibitors is the family of carbonic anhydrases (CAs) . CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their involvement in various physiological and pathological processes, including pH regulation, CO2 transport, glaucoma, and cancer, makes them important drug targets.[4]

Other enzymes known to be inhibited by sulfonamide-containing compounds include:

-

Dihydropteroate synthase (DHPS) in bacteria, which is the basis for the antibacterial action of sulfa drugs.[1][5]

-

Proteases, such as matrix metalloproteinases (MMPs) and serine proteases.[2]

-

Kinases.

Quantitative Data: Inhibition of Carbonic Anhydrases by Acetazolamide

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The lower the value, the more potent the inhibitor. The table below summarizes the inhibitory activity of Acetazolamide against various human (h) carbonic anhydrase isoforms.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |

| Acetazolamide | hCA I | 985.8[3] | 278.8 ± 44.3[3] |

| hCA II | 20, 440[6] | 5.86 µM (as a reference)[7] | |

| hCA IX | 30[8] | 45.1[8] | |

| hCA XII | - | 4.5 (for U-104, another sulfonamide)[8] |

Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, temperature).

Experimental Protocols

This protocol describes a common method for screening and characterizing CA inhibitors based on the esterase activity of the enzyme.[4]

Principle: Carbonic anhydrase can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the rate of this reaction decreases in a dose-dependent manner.[4]

Materials and Reagents:

-

Human or bovine carbonic anhydrase (e.g., from erythrocytes)

-

p-Nitrophenyl acetate (p-NPA) substrate

-

Acetazolamide (positive control)

-

Test compound (e.g., this compound)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Organic Solvent: DMSO or acetonitrile

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

-

Reagent Preparation:

-

CA Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C.

-

CA Working Solution: Dilute the CA stock solution to the desired concentration with cold Assay Buffer just before use.

-

Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare fresh daily.

-

Inhibitor Stock Solutions (10 mM): Dissolve the test compound and Acetazolamide in DMSO. Prepare serial dilutions to generate a dose-response curve.

-

-

Assay Protocol (96-well plate format):

-

Add 158 µL of Assay Buffer to the appropriate wells.

-

Add 2 µL of the inhibitor working solutions (or DMSO for the vehicle control).

-

Add 20 µL of the CA Working Solution to all wells except the blank.

-

Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Principle: This assay measures the hydratase activity of CA by monitoring the change in pH resulting from the conversion of CO2 to bicarbonate and a proton. The rate of pH drop is proportional to the enzyme's activity.[9]

Materials and Reagents:

-

Carbonic Anhydrase

-

Buffer: e.g., 25 mM Veronal buffer or 50 mM barbital buffer

-

CO2-saturated water (prepared by bubbling CO2 gas or adding dry ice)

-

pH meter with a fast-response probe

Procedure:

-

Equilibrate the buffer and enzyme solution to the desired temperature (often 0-4°C to increase CO2 solubility).

-

Add the CA enzyme to the reaction vessel containing the buffer.

-

Initiate the reaction by adding a known volume of CO2-saturated water.

-

Record the change in pH over time. The time taken for the pH to drop between two set points (e.g., from 8.3 to 6.3) is measured.

-

The presence of an inhibitor will slow down the rate of pH change.

Visualizations

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Caption: Experimental Workflow for a Colorimetric CA Assay.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Carbonic Anhydrase Activity Assay [protocols.io]

Application Notes and Protocols for Carbonic Anhydrase Inhibition Studies using 2-amino-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and electrolyte balance.[1] The various isoforms of human carbonic anhydrase (hCA) are expressed in different tissues and cellular compartments, and their dysregulation is implicated in several diseases such as glaucoma, epilepsy, and cancer.[2] This makes them attractive targets for therapeutic intervention.

Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors.[1] Their mechanism of action involves the coordination of the deprotonated sulfonamide group to the zinc ion within the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis.[3] 2-amino-N-methylbenzenesulfonamide is a secondary sulfonamide that belongs to this class of inhibitors. While N-methylation can alter the binding affinity and kinetics compared to primary sulfonamides, these compounds are still of significant interest in drug discovery.[4] N-methylated sulfonamides have been shown to act as competitive inhibitors of carbonic anhydrase.[4]

This document provides detailed protocols for studying the inhibitory effects of this compound and related compounds on carbonic anhydrase activity.

Data Presentation

| Compound/Isoform | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [5] |

| Benzenesulfonamide | 1700 | 260 | - | - | [6] |

| 4-Aminobenzenesulfonamide | 1000 | 150 | - | - | [6] |

| Derivative 4h ¹ | 1500 | 755 | 38.9 | 12.4 | [7] |

| Derivative 5h ² | - | - | 1.5 | 0.8 | [7] |

Note: '-' indicates data not available. ¹ 4h is a benzenesulfonamide derivative with a carboxymethyl group.[7] ² 5h is a 2,3,5,6-tetrafluorobenzenesulfonamide derivative with a carboxymethyl group.[7]

Experimental Protocols

Two common methods for determining carbonic anhydrase inhibition are the stopped-flow CO₂ hydration assay and the p-nitrophenylacetate (p-NPA) esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the inhibition of the primary physiological reaction catalyzed by carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

This compound (or other test inhibitors)

-

HEPES or Tris buffer

-

Sodium sulfate

-

Phenol red (pH indicator)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of the hCA isoform in the appropriate buffer.

-

Prepare serial dilutions of the test inhibitor.

-

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with CO₂-saturated water containing the pH indicator.

-

Monitor the decrease in absorbance at the indicator's wavelength as the pH drops due to carbonic acid formation.

-

Determine the initial reaction velocity from the linear portion of the absorbance change over time.

-

Measure the uncatalyzed rate of CO₂ hydration (without enzyme) and subtract it from the enzyme-catalyzed rates.

-

Calculate inhibition constants (Kᵢ) by fitting the data to the appropriate inhibition model.

p-Nitrophenylacetate (p-NPA) Esterase Activity Assay

This colorimetric assay is suitable for high-throughput screening and measures the esterase activity of carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase (typically hCA II)

-

This compound (or other test inhibitors)

-

Tris-SO₄ buffer (pH 7.6)

-

p-Nitrophenylacetate (p-NPA)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the hCA enzyme in buffer.

-

Dissolve the test inhibitor and p-NPA in DMSO to prepare stock solutions.

-

In a 96-well plate, add the buffer, the test compound solution (at various concentrations), and the enzyme solution.

-

Pre-incubate the mixture at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution.

-

Immediately measure the absorbance at 400-405 nm over time to monitor the formation of the yellow p-nitrophenolate product.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

Caption: Inhibition of the carbonic anhydrase catalytic cycle by a sulfonamide.

Experimental Workflow for p-NPA Inhibition Assay

Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.

References

- 1. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-amino-N-methylbenzenesulfonamide

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of "2-amino-N-methylbenzenesulfonamide" from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. When synthesizing this compound via the reduction of N-methyl-2-nitrobenzenesulfonamide, potential impurities include:

-

Unreacted starting material: N-methyl-2-nitrobenzenesulfonamide.

-

Partially reduced intermediates: Such as the corresponding nitroso or hydroxylamine compounds.

-

Byproducts of the reducing agent: For example, if using catalytic hydrogenation, residual catalyst may be present. If using a metal/acid reduction (e.g., Sn/HCl), metallic ions and salts can be impurities.

-

Side-reaction products: Depending on the reaction conditions, other functional groups on the aromatic ring could potentially react.

Q2: My purified product is a light yellow solid. Is this normal?

A2: While a pure compound is often white or colorless, a pale yellow color in the final product of this compound is not uncommon and can still indicate a product of acceptable purity for many applications. This coloration can sometimes be due to trace, highly colored impurities or slight oxidation of the amino group. If a higher purity is required, further purification steps such as recrystallization with charcoal treatment or column chromatography may be necessary.

Q3: Can I use standard silica gel for column chromatography of this compound?

A3: While possible, it is often not recommended without precautions. The amino group in this compound can interact strongly with the acidic surface of standard silica gel, leading to poor separation, tailing of the product peak, and in some cases, decomposition. It is advisable to use deactivated silica gel (e.g., by pre-treating with a triethylamine solution) or an alternative stationary phase like neutral alumina.

Troubleshooting Guides

Recrystallization Issues

| Problem | Potential Cause | Recommended Solution |

| "Oiling out" instead of crystallization | The compound's solubility is exceeded at a temperature above its melting point in the chosen solvent. | - Add a small amount of hot solvent to redissolve the oil. - Try to induce crystallization by scratching the inside of the flask with a glass rod. - Use a lower boiling point solvent or a solvent mixture. |

| Low recovery of crystals | The solvent is too good, and a significant amount of the product remains dissolved even after cooling. | - Reduce the amount of solvent used to dissolve the crude product. - After cooling to room temperature, place the flask in an ice bath to maximize precipitation. - Consider a different solvent or a two-solvent system. |

| Amorphous powder instead of crystals | The solution cooled too quickly, causing the compound to precipitate rapidly without forming an ordered crystal lattice. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Insulate the flask to slow down the cooling rate. |

| Colored impurities in the final product | The impurity has similar solubility to the product in the chosen solvent. | - Add a small amount of activated charcoal to the hot solution and filter it before cooling to remove colored impurities. - A second recrystallization may be necessary. |

Column Chromatography Issues

| Problem | Potential Cause | Recommended Solution |

| Poor separation of product from impurities | The mobile phase is either too polar or not polar enough. | - If all compounds elute too quickly, decrease the polarity of the mobile phase. - If the compounds are not moving from the baseline, increase the polarity of the mobile phase. - Consider using a gradient elution. |

| Product is streaking on the TLC plate and eluting over many fractions | The amino group is interacting strongly with the acidic silica gel. | - Deactivate the silica gel by preparing a slurry with the eluent containing 0.5-1% triethylamine. - Use neutral alumina as the stationary phase. |

| Low recovery of the product from the column | The product is irreversibly adsorbed onto the stationary phase. | - This can happen with highly polar compounds on silica gel. Try a less polar stationary phase or reverse-phase chromatography. - Add a small percentage of a modifying agent like triethylamine or acetic acid to the mobile phase to improve elution. |

Data Presentation

The following table summarizes typical purification outcomes for this compound. Actual results will vary depending on the specific experimental conditions and the purity of the crude material.

| Purification Method | Typical Yield | Typical Purity (by HPLC or NMR) | Notes |

| Direct Precipitation/Filtration | >95% | 90-98% | Yield is highly dependent on the success of the reaction. Purity may be lower due to co-precipitation of impurities. |

| Recrystallization | 70-90% | >98% | The choice of solvent is critical. Ethanol or ethanol/water mixtures are often effective. |

| Column Chromatography (Deactivated Silica) | 60-85% | >99% | Yield can be lower due to product loss on the column. Effective for removing closely related impurities. |

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

-

Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If colored impurities are present, add a small amount of activated charcoal.

-

Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography using Deactivated Silica Gel

-

Preparation of Deactivated Silica Gel: Prepare the desired mobile phase (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis). Add triethylamine to the mobile phase to a final concentration of 0.5% (v/v). Prepare a slurry of silica gel in this triethylamine-containing eluent.

-

Column Packing: Pack a chromatography column with the prepared slurry. Allow the silica gel to settle, ensuring an even and compact bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase. If necessary, a gradient of increasing polarity can be used to separate the components effectively.

-

Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

Caption: General purification workflow for this compound.

Caption: Troubleshooting decision tree for purification issues.

Troubleshooting "2-amino-N-methylbenzenesulfonamide" solubility problems

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-amino-N-methylbenzenesulfonamide".

Troubleshooting Guide

Issue: Poor Solubility of this compound in Aqueous Solutions

Possible Causes:

-

Hydrophobic Nature: The presence of the benzene ring in the molecular structure of this compound contributes to its hydrophobicity, leading to low solubility in water.

-

pH of the Solution: The sulfonamide group has a pKa value, and its ionization state is dependent on the pH of the solution. At neutral pH, the compound may exist in its less soluble, non-ionized form.

-

Temperature: Solubility is often temperature-dependent. Lower temperatures can decrease solubility.

Troubleshooting Steps:

-

pH Adjustment:

-

Increase the pH of the aqueous solution to deprotonate the sulfonamide group, forming a more soluble salt. A pH above the pKa of the sulfonamide will favor the ionized form.

-

Use a suitable buffer to maintain the desired pH.

-

-

Co-solvents:

-

Introduce a water-miscible organic co-solvent to the aqueous solution. Common co-solvents that can enhance the solubility of sulfonamides include:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Polyethylene glycol (PEG)

-

-

Start with a small percentage of the co-solvent and gradually increase the concentration while monitoring for precipitation.

-

-

Temperature Control:

-

Gently warm the solution to increase the solubility. Be cautious, as excessive heat may cause degradation of the compound.

-

Determine the temperature at which the desired concentration is achieved and ensure consistent temperature control during your experiment.

-

-

Particle Size Reduction:

-

If you are working with a solid form of the compound, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.

-

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

A1: The solubility of this compound varies significantly depending on the solvent. It generally exhibits low solubility in water and higher solubility in organic solvents.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent due to the ionizable sulfonamide group. In more alkaline conditions (higher pH), the sulfonamide group can deprotonate, forming a more polar and thus more water-soluble salt. Conversely, in acidic to neutral conditions, it exists predominantly in its less soluble, non-ionized form.

Q3: Are there any established methods to improve the aqueous solubility of this compound?

A3: Yes, several methods can be employed to improve aqueous solubility. These include adjusting the pH to form a salt, using co-solvents like DMSO or ethanol, and employing formulation strategies such as complexation with cyclodextrins.

Q4: Where can I find a standard protocol for determining the solubility of this compound?

A4: A detailed protocol for determining aqueous solubility based on the OECD Test Guideline 105 (Flask Method) is provided in the "Experimental Protocols" section of this document. This method is a standardized approach for measuring the water solubility of chemical substances.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 6 mg/mL |

| Water | 20 ± 0.5 | Data not available |

| Ethanol | Not Specified | Data not available |

Experimental Protocols

Protocol: Determination of Aqueous Solubility of this compound using the Shake-Flask Method (Based on OECD Test Guideline 105)

This protocol outlines the flask method, which is suitable for substances with a solubility of 10 mg/L or higher.[1][2][3][4]

1. Principle:

This method involves equilibrating an excess amount of the test substance with water at a constant temperature and then determining the concentration of the substance in the aqueous phase.

2. Materials and Equipment:

-

This compound (pure substance)

-

Distilled or deionized water

-

Constant temperature water bath or shaker incubator (capable of maintaining 20 ± 0.5 °C)

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm pore size, compatible with the substance and solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

pH meter

3. Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add about 10 mg of the substance to 10 mL of water in a flask.

-

Shake at 20 °C for 24 hours.

-

Visually inspect for undissolved particles. If the substance has completely dissolved, repeat with a larger amount (e.g., 100 mg). This helps in determining the appropriate amount of substance to use for the definitive test to ensure an excess of undissolved solid remains.

-

-

Definitive Test:

-

Add an excess amount of this compound (as determined from the preliminary test) to a flask containing a known volume of water.

-

Stopper the flask and place it in a constant temperature water bath or shaker set at 20 ± 0.5 °C.

-

Agitate the flask for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but equilibrium may be reached sooner. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution is constant).

-

After equilibration, allow the undissolved material to settle by letting the flask stand in the temperature-controlled bath for at least 24 hours without agitation.

-

Alternatively, centrifuge the sample at a controlled temperature to separate the solid phase.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm filter to remove any remaining undissolved particles. Discard the first portion of the filtrate to avoid adsorption effects on the filter.

-

Analyze the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Measure the pH of the saturated solution.

-

4. Data Analysis and Reporting:

-

Calculate the mean concentration from at least two replicate experiments.

-

Report the solubility in mg/L or g/100 mL.

-

Report the temperature at which the measurement was performed.

-

Report the pH of the saturated solution.

-

Describe the analytical method used for concentration determination.

Visualizations

References